molecular formula C8H10N2O5S B099574 N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide CAS No. 18226-11-4

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide

Cat. No. B099574
CAS RN: 18226-11-4
M. Wt: 246.24 g/mol
InChI Key: UUFFUHLKZMSVPW-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide, abbreviated as HENBS, is an organic compound from the nitrobenzenesulfonamide family. It is a colorless, crystalline solid that is soluble in water and alcohol. HENBS has a wide range of applications in scientific research, ranging from its use as a reagent in organic synthesis to its role as a biochemical inhibitor.

Mechanism of Action

Target of Action

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . Its primary targets are the peroxisome proliferator-activated receptor alpha (PPAR-α) and cannabinoid-like G-coupled receptors GPR55 and GPR119 . These receptors play crucial roles in various biological processes, including inflammation and pain modulation .

Mode of Action

PEA binds to its targets, exerting a variety of biological effects, some of which are related to chronic inflammation and pain . It enhances anandamide activity through an “entourage effect”, thereby modulating the endocannabinoid system .

Biochemical Pathways

The interaction of PEA with its targets affects several biochemical pathways. The binding to PPAR-α, for instance, influences lipid metabolism and inflammation . The interaction with GPR55 and GPR119 receptors can modulate various cellular responses, including cell proliferation and secretion of certain hormones .

Pharmacokinetics

They are administered orally and correlate with a two-compartment pharmacokinetic model . The radioactivity of these compounds is excreted preferentially by the faecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly .

Result of Action

The action of PEA results in anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . It has been shown to have potential therapeutic effects in conditions characterized by chronic inflammation and pain .

Action Environment

The action, efficacy, and stability of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, in the preparation of thermoplastic starch/montmorillonite nanocomposite, it acts as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite . The hydrogen bond interaction among the compound, starch, and montmorillonite is crucial for the preparation process .

properties

IUPAC Name

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5S/c11-6-5-9-16(14,15)8-4-2-1-3-7(8)10(12)13/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFFUHLKZMSVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389241
Record name N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide

CAS RN

18226-11-4
Record name N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Aminoethanol (4.0 mL, 66 mmol) was dissolved in N,N-dimethylformamide (50 mL). After the solution was cooled to −10° C., 2-nitrobenzenesulfonyl chloride (12 g, 52 mmol) and pyridine (4.7 mL, 58 mmol) were added dropwise thereto, followed by stirring for 50 minutes, while the temperature was raised to room temperature. To the reaction mixture was added water (0.20 L), and the mixture was extracted with ethyl acetate (0.10 L×6). The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide (10 g, 62%).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.2 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethanolamine (10 mL, 165 mmol) was dissolved in ethyl acetate (60 mL). Then a solution of Na2CO3 (22.7 g, 214.2 mmol) in water (100 mL) was added. Then, a solution of 2-nitrobenzenesulfonyl chloride (35.0 g, 157.9 mmol) in ethyl acetate (100 mL) was added dropwise under stirring. The resulting solution was stirred at room temperature for 2 h (TLC monitoring, eluent: CH2Cl2). The organic layer was separated, washed with water and a solution of citric acid, dried over Na2SO4, and evaporated. Yield of 54: 29.5 g (73%) as white crystals.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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